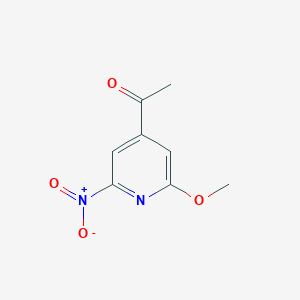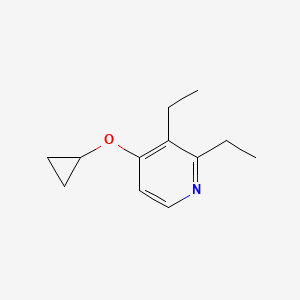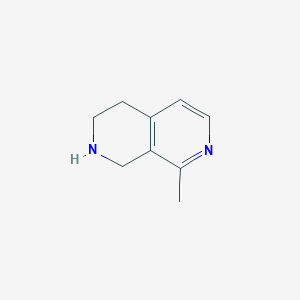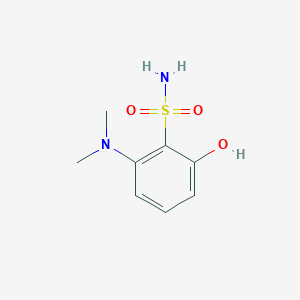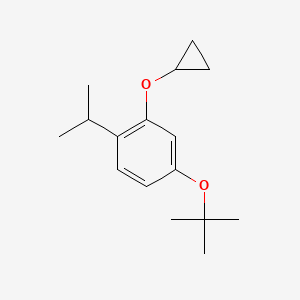
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with acetyl, chlorosulfonyl, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent under controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorosulfonation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetyl group can be reduced to an alcohol.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-acetyl-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(fluorosulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(bromosulfonyl)pyridine-2-carboxylate .
Uniqueness
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it particularly reactive towards nucleophiles, allowing for diverse chemical transformations .
Propriétés
Formule moléculaire |
C9H8ClNO5S |
|---|---|
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
methyl 4-acetyl-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO5S/c1-5(12)6-3-7(9(13)16-2)11-8(4-6)17(10,14)15/h3-4H,1-2H3 |
Clé InChI |
PWNYRSHBEKALHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


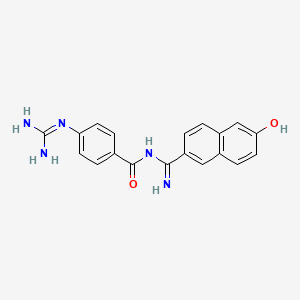
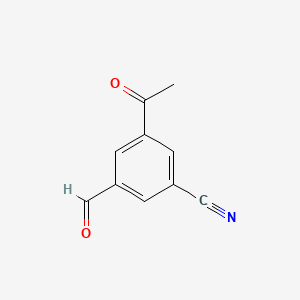
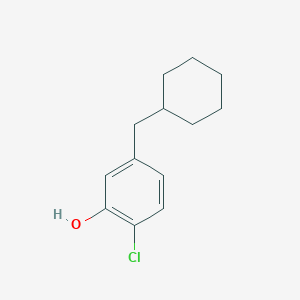
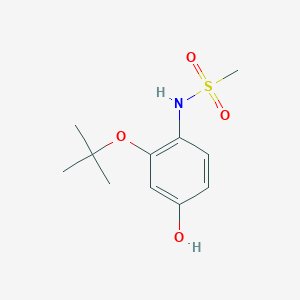

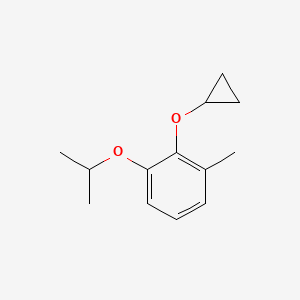
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
